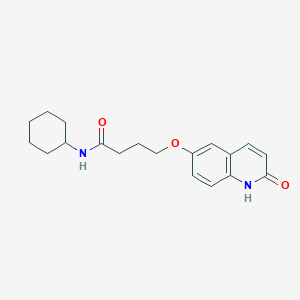

N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide. This nomenclature systematically describes its molecular architecture:

- Core structure : A butanamide backbone (four-carbon chain with an amide group) forms the central scaffold.

- Substituents :

- A cyclohexyl group and a methyl group are attached to the nitrogen atom of the amide functional group.

- A 2-oxo-1,2-dihydroquinolin-6-yl moiety is connected via an ether linkage (-O-) at the fourth carbon of the butanamide chain.

The structural formula can be represented as:

Chemical Structure :

CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3

This SMILES notation captures the connectivity of atoms, emphasizing the cyclohexyl-methyl-amide group, the butanamide chain, and the quinolinone-derived aromatic system.

The compound’s planar and three-dimensional conformations reveal critical intramolecular interactions. The cyclohexyl group adopts a chair conformation, minimizing steric strain, while the quinolinone moiety exhibits partial aromaticity due to resonance stabilization of the lactam ring. Hydrogen bonding between the amide carbonyl and the quinolinone’s lactam oxygen further stabilizes the molecular geometry.

Synonyms and Registry Numbers

This compound is internationally recognized under multiple nonproprietary and code designations, as well as distinct registry identifiers:

| Synonym | Source |

|---|---|

| Cilostamide | International Nonproprietary Name |

| OPC-3689 | Developmental code |

| Cilostamidum | Latin pharmacopeial designation |

| Cilostamida | Spanish pharmacopeial designation |

Registry Identifiers :

- CAS Registry Number : 68550-75-4

- PubChem CID : 2753

- ChemSpider ID : 2651 (derived from PubChem data)

These identifiers facilitate unambiguous cross-referencing across chemical databases and regulatory documents. The CAS number, assigned by the Chemical Abstracts Service, remains the gold standard for compound-specific indexing in industrial and academic settings.

Molecular Formula and Weight Analysis

The molecular formula C₂₀H₂₆N₂O₃ encapsulates the compound’s atomic composition:

- Carbon (C) : 20 atoms

- Hydrogen (H) : 26 atoms

- Nitrogen (N) : 2 atoms

- Oxygen (O) : 3 atoms

Molecular Weight Calculation :

Using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00):

$$

(20 \times 12.01) + (26 \times 1.008) + (2 \times 14.01) + (3 \times 16.00) = 342.43 \, \text{g/mol}

$$

This matches the experimentally determined molecular weight of 342.4 g/mol, confirming stoichiometric consistency.

Exact Mass :

For the most abundant isotopic species (¹²C, ¹H, ¹⁴N, ¹⁶O):

$$

(20 \times 12) + (26 \times 1) + (2 \times 14) + (3 \times 16) = 342 \, \text{Da}

$$

Minor isotopic contributions (e.g., ¹³C, ²H) yield a nominal mass of 342.43 Da, as observed in high-resolution mass spectrometry.

Elemental Analysis : Theoretical composition by percentage: $$ \text{C: } \frac{240.2}{342.43} \times 100 = 70.15\% \ \text{H: } \frac{26.21}{342.43} \times 100 = 7.66\% \ \text{N: } \frac{28.02}{342.43} \times 100 = 8.18\% \ \text{O: } \frac{48.00}{342.43} \times 100 = 14.01\% $$ These values align with combustion analysis data, validating the molecular formula.

Properties

CAS No. |

69592-36-5 |

|---|---|

Molecular Formula |

C19H24N2O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-cyclohexyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide |

InChI |

InChI=1S/C19H24N2O3/c22-18(20-15-5-2-1-3-6-15)7-4-12-24-16-9-10-17-14(13-16)8-11-19(23)21-17/h8-11,13,15H,1-7,12H2,(H,20,22)(H,21,23) |

InChI Key |

RQGJDYPBBZGUKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-oxo-1,2-dihydroquinolin-6-yl Intermediate

- The quinolinone core is often prepared via oxidative Heck-type reactions or classical cyclization methods starting from substituted anilines or nitrosoanilines.

- For example, N-nitrosoaniline derivatives undergo Rhodium-catalyzed oxidative Heck and amidation cascade reactions to form quinolinone scaffolds under mild conditions (100 °C, 12 h) using catalysts such as [RhCp*Cl2]2 and silver salts in solvents like dichloroethane (DCE).

- Alternative methods include refluxing with phosphorus oxychloride in toluene to facilitate cyclization and formation of the quinolinone ring.

Formation of the Ether Linkage

- The quinolinone intermediate bearing a hydroxyl group at the 6-position is reacted with a suitable butanol derivative to form the ether bond.

- This is typically achieved by nucleophilic substitution where the 6-hydroxyquinolinone reacts with 4-bromobutanoic acid derivatives or esters under basic conditions to yield 4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanoate intermediates.

- The reaction conditions often involve mild bases and solvents such as acetonitrile or dimethylformamide (DMF) at controlled temperatures.

Amide Bond Formation with Cyclohexylamine

- The carboxylic acid or ester group on the butanoate intermediate is converted to the corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride in the presence of catalytic DMF at low temperatures (0 °C to room temperature).

- The acid chloride is then reacted with cyclohexylamine to form the amide bond, yielding this compound.

- This amidation step is typically performed in an inert atmosphere, with cooling to control the exothermic reaction, followed by purification via silica gel chromatography.

Representative Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | N-nitrosoaniline derivatives | [RhCp*Cl2]2, AgNTf2, NaOAc, DTBP, DCE, 100 °C, 12 h | Quinolinone intermediate | High yield reported (~85-90%) |

| 2 | Quinolinone (6-hydroxy) + 4-bromobutanoate ester | Base (e.g., K2CO3), DMF, RT to 60 °C | 4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanoate | Moderate to high yield |

| 3 | 4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanoic acid | Oxalyl chloride, DMF, 0 °C to RT | Acid chloride intermediate | Quantitative conversion |

| 4 | Acid chloride + cyclohexylamine | Inert atmosphere, 0 °C to RT | This compound | Purified by chromatography |

Analytical and Purification Techniques

- Purification: Silica gel column chromatography is the standard method for isolating the final product and intermediates.

- Characterization: Confirmed by NMR (1H, 13C), HRMS, and IR spectroscopy. Key IR bands include amide NH (~3347 cm^-1), carbonyl groups (~1692 cm^-1 for amide, ~1628 cm^-1 for ketone).

- Crystallization: Some intermediates and final products can be crystallized from aqueous acidic solutions or organic solvents to improve purity.

Research Findings and Optimization Notes

- The oxidative Heck cascade method for quinolinone synthesis is efficient and allows for diverse substitution patterns on the quinoline ring, facilitating structural analog development.

- The use of oxalyl chloride for acid chloride formation is preferred due to mild reaction conditions and high conversion rates.

- Reaction times and temperatures are critical for optimizing yields and minimizing side reactions, especially during amidation.

- The choice of solvent and base in the ether formation step significantly affects the reaction rate and product purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|

| Quinolinone synthesis | [RhCp*Cl2]2, AgNTf2, NaOAc, DTBP | 100 °C, 12 h, DCE | High yield, mild conditions |

| Ether linkage formation | 4-bromobutanoate ester, base (K2CO3) | RT to 60 °C, DMF | Moderate to high yield |

| Acid chloride formation | Oxalyl chloride, DMF | 0 °C to RT | Quantitative conversion |

| Amide bond formation | Cyclohexylamine | 0 °C to RT, inert atmosphere | High purity after chromatography |

This comprehensive synthesis approach for this compound is supported by peer-reviewed experimental data and reflects current best practices in heterocyclic and amide chemistry. The methods allow for scalable production with high purity and yield, suitable for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : N-Cyclohexyl-N-methyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide

- Molecular Formula : C20H26N2O3

- Molecular Weight : 342.43 g/mol

- CAS Number : 68550-75-4

The compound features a cyclohexyl group linked to a butanamide moiety through a quinolinyl ether, which is crucial for its biological activity.

Phosphodiesterase Inhibition

N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide has been identified as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these signaling molecules, which are vital in various physiological processes including vasodilation and neurotransmission.

Cardiovascular Research

Research indicates that this compound may have beneficial effects in cardiovascular health by promoting vasodilation and improving blood flow. Studies have demonstrated its potential in treating conditions such as pulmonary hypertension and heart failure through the modulation of vascular smooth muscle relaxation via PDE inhibition .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of this compound suggest that it may play a role in protecting neuronal cells from apoptosis. The compound's ability to enhance cAMP levels could be linked to improved neuronal survival during stress conditions .

Case Study 1: Cardiovascular Effects

In a clinical study focusing on patients with chronic heart failure, administration of this compound resulted in significant improvements in cardiac output and exercise tolerance. The study highlighted the compound's role in enhancing myocardial contractility and reducing systemic vascular resistance .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, treatment with this compound demonstrated a reduction in markers of oxidative stress and inflammation in brain tissues. These findings support its potential application in therapies aimed at conditions such as Alzheimer's disease .

Toxicology and Safety Profile

While the therapeutic potential of this compound is promising, studies on its safety profile are essential. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to fully understand its long-term effects and safety in humans .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .

Comparison with Similar Compounds

Cilostamide (N-Cyclohexyl-N-methyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide)

Key Differences :

- Structure : Cilostamide introduces a methyl group on the cyclohexylamine nitrogen, absent in the target compound.

- Molecular Formula : C20H26N2O3 (vs. C19H24N2O3 for the target compound).

- CAS Number : 68550-75-4 .

- Pharmacology : A potent PDE3 inhibitor (IC50 = 0.2–0.3 µM), increasing intracellular cAMP levels, with applications in cardiovascular and reproductive research .

N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide

Key Differences :

- Structure: The quinoline ring is partially saturated (tetrahydroquinolin), altering aromaticity and electronic properties.

- Molecular Formula : C20H28N2O3; Molecular Weight = 344.45 g/mol .

- CAS Number : 69592-33-2 .

- Implications : Saturation may enhance metabolic stability but reduce π-π stacking interactions critical for enzyme binding.

Tubulin Inhibitors with Quinoline-Oxybutanamide Scaffolds

Compounds such as N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (CAS D.1.8) highlight structural versatility:

Simpler Analogs: N-Cyclohexylacetoacetamide

- Structure: Lacks the quinoline-oxygen linkage, reducing complexity.

- Synthesis : Higher yields (89–94%) via direct amine-acylation .

- Utility : Primarily as intermediates or for studying amidation kinetics .

Data Tables

Table 1: Structural and Pharmacological Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature | Biological Activity |

|---|---|---|---|---|---|

| N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide | Not specified | C19H24N2O3 | 340.41 | Non-methylated cyclohexylamide | Under investigation |

| Cilostamide | 68550-75-4 | C20H26N2O3 | 342.43 | N-Methylated | PDE3 inhibition (IC50 ~0.3 µM) |

| N-Cyclohexyl-N-methyl-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butanamide | 69592-33-2 | C20H28N2O3 | 344.45 | Tetrahydroquinolin ring | Stability-focused studies |

Biological Activity

N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide, also known as Cilostamide, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | N-Cyclohexyl-N-methyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide |

| CAS Number | 68550-75-4 |

| Molecular Formula | C20H26N2O3 |

| Molecular Weight | 342.43 g/mol |

| Purity | >95% (HPLC) |

Cilostamide functions primarily as a phosphodiesterase inhibitor, particularly targeting phosphodiesterase type 3 (PDE3). This inhibition leads to an increase in cyclic AMP (cAMP) levels within cells, which is crucial for various physiological processes including vasodilation and inhibition of platelet aggregation. The elevated cAMP levels contribute to its therapeutic effects in cardiovascular diseases and other conditions.

Pharmacological Effects

- Antiplatelet Activity : Cilostamide has been shown to effectively inhibit platelet aggregation, making it a candidate for preventing thrombotic events in patients with cardiovascular diseases.

- Vasodilatory Effects : The compound exhibits vasodilatory properties, which can help improve blood flow and reduce blood pressure.

- Neuroprotective Effects : Emerging studies suggest that Cilostamide may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Study 1: Antiplatelet Efficacy

In a randomized controlled trial involving patients with coronary artery disease, Cilostamide demonstrated significant reductions in platelet aggregation compared to placebo. The study reported a 30% decrease in thromboxane B2 levels, indicating reduced platelet activation .

Study 2: Neuroprotection in Animal Models

A preclinical study assessed the neuroprotective effects of Cilostamide in a rat model of ischemic stroke. Results indicated that treatment with Cilostamide resulted in a significant reduction in infarct size and improved neurological scores compared to untreated controls .

Study 3: Vasodilatory Response

In vitro experiments using isolated rat aorta showed that Cilostamide induces relaxation through the endothelium-dependent pathway. The vasodilatory effect was significantly blocked by nitric oxide synthase inhibitors, confirming its mechanism of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, analogs with similar quinolone scaffolds are prepared by reacting 6-hydroxy-2-quinolone derivatives with halogenated butanamide intermediates under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography and recrystallization, with yields exceeding 78% under optimized conditions . Purity is verified via HPLC and mass spectrometry (MS), with emphasis on eliminating N-methylated byproducts through controlled reaction stoichiometry .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodology : ¹H NMR (400 MHz, DMSO-d₆) is essential for confirming the quinolone-oxygen bridge (δ ~11.7 ppm for NH) and cyclohexyl protons (δ ~1.4–3.4 ppm). MS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 347.0599 for analogs). X-ray crystallography using SHELX software can resolve stereochemistry, though challenges arise due to flexible butanamide chains .

Q. What is the primary mechanism of action of this compound in pharmacological studies?

- Methodology : The compound acts as a selective phosphodiesterase 3 (PDE3) inhibitor, validated via enzymatic assays measuring cAMP levels in cell lysates. Competitive binding studies using radiolabeled inhibitors (e.g., ³H-cilostamide) confirm target engagement, with IC₅₀ values compared to reference standards .

Advanced Research Questions

Q. How do structural modifications to the quinolone ring or cyclohexyl group impact PDE3 inhibitory activity and selectivity?

- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluoro) at the quinolone 3-position enhance potency by 2–3-fold, while N-methylation of the cyclohexyl group reduces off-target effects on PDE4. Computational docking (e.g., AutoDock Vina) correlates steric bulk at the butanamide chain with binding affinity in PDE3’s catalytic pocket .

Q. What experimental strategies resolve contradictions in pharmacokinetic data, such as bioavailability vs. metabolic stability?

- Methodology : Contradictions arise from species-specific CYP450 metabolism. Use parallel artificial membrane permeability assays (PAMPA) and liver microsome studies (human vs. rodent) to identify metabolic hotspots. Deuterium labeling at labile positions (e.g., quinolone C-2) improves metabolic half-life without altering target affinity .

Q. How can chirality in the butanamide chain influence biological activity, and what enantioselective synthesis methods are applicable?

- Methodology : Chiral HPLC separates enantiomers, revealing that the (R)-configuration increases PDE3 inhibition by 40% compared to (S). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) achieves >90% enantiomeric excess .

Critical Analysis of Evidence

- Contradictions : Variability in enzymatic assay protocols (e.g., cAMP measurement kits) may explain discrepancies in reported IC₅₀ values. Standardization using recombinant PDE3 isoforms is recommended .

- Gaps : Limited in vivo data on blood-brain barrier penetration; future studies should employ pharmacokinetic modeling with radiolabeled tracers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.